

# An In-depth Technical Guide to 2-Methylquinoline: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 2-Methylquinoline

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## Introduction

**2-Methylquinoline**, also known as quinaldine, is a heterocyclic aromatic organic compound with the chemical formula  $C_{10}H_9N$ .<sup>[1][2]</sup> It is a derivative of quinoline with a methyl group at the C-2 position.<sup>[3][4]</sup> This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, dyes, and agrochemicals.<sup>[3][5]</sup> Its unique chemical properties and reactivity make it a valuable intermediate in the synthesis of more complex molecules.<sup>[5]</sup> This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key reactions of **2-methylquinoline**.

## Chemical and Physical Properties

**2-Methylquinoline** is typically a colorless to pale yellow oily liquid that may darken to a reddish-brown upon exposure to air.<sup>[3][4][6]</sup> It possesses a distinctive aromatic odor.<sup>[1]</sup> The quantitative physical and chemical properties of **2-methylquinoline** are summarized in the table below.

| Property                | Value  | References   |
|-------------------------|--|--------------|
| Molecular Formula       | C <sub>10</sub> H <sub>9</sub> N   | [1][2][3][5] |
| Molecular Weight        | 143.19 g/mol   | [2][3][5][6] |
| Melting Point           | -9 to -2 °C  | [2][5][6]    |
| Boiling Point           | 248 °C (at 760 mmHg)   | [2][6]       |
| 105-107 °C (at 10 mmHg) | [5]  |              |
| Density                 | 1.058 g/mL at 25 °C  | [3][5][6]    |
| Refractive Index        | n <sub>20/D</sub> 1.612  | [3][5]       |
| Flash Point             | 79 °C (174 °F)   | [2]          |
| Critical Temperature    | 787 K  | [2][3]       |
| Critical Pressure       | 4.9 MPa  | [2][3]       |
| Solubility              | Slightly soluble in water.<br>Soluble in ethanol, ether,<br>chloroform, and other organic<br>solvents. | [1][3]       |

## Structural Information

The structure of **2-methylquinoline** consists of a benzene ring fused to a pyridine ring, with a methyl group substituted at the second position of the quinoline ring.[1][6]

| Identifier | Value  | References |
|------------|--|------------|
| IUPAC Name | 2-methylquinoline  | [4]        |
| Synonyms   | Quinaldine, $\alpha$ -methylquinoline, Chinaldine, Khinaldin | [1][2]     |
| CAS Number | 91-63-4  | [2][3][5]  |
| SMILES     | <chem>CC1=NC2=C(C=C1)C=CC=C2</chem>                          | [1]        |
| InChI      | InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3       | [1][4]     |
| InChIKey   | SMUQFGGVLNAIOZ-UHFFFAOYSA-N                                  | [1][4]     |

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-methylquinoline**. The expected spectroscopic data are summarized below.

| <sup>1</sup> H NMR (Predicted)  |                              |
|---------------------------------|------------------------------|
| Chemical Shift (δ) ppm          | Assignment                   |
| ~2.7 (s)                        | -CH <sub>3</sub>             |
| ~7.3-7.8 (m)                    | Aromatic-H                   |
| ~8.0 (d)                        | Aromatic-H                   |
| <sup>13</sup> C NMR (Predicted) |                              |
| Chemical Shift (δ) ppm          | Assignment                   |
| ~25                             | -CH <sub>3</sub>             |
| ~122-136                        | Aromatic-C                   |
| ~148                            | Aromatic-C                   |
| ~159                            | C=N                          |
| IR Spectroscopy (Predicted)     |                              |
| Wavenumber (cm <sup>-1</sup> )  | Assignment                   |
| ~3050                           | Aromatic C-H stretch         |
| ~2950                           | Aliphatic C-H stretch        |
| ~1600, 1500, 1450               | Aromatic C=C and C=N stretch |
| Mass Spectrometry (EI)          |                              |
| m/z                             | Assignment                   |
| 143                             | [M] <sup>+</sup>             |
| 142                             | [M-H] <sup>+</sup>           |
| 115                             | [M-H-HCN] <sup>+</sup>       |

## Experimental Protocols

### Synthesis of 2-Methylquinoline (Skraup Synthesis)

The Skraup synthesis is a widely used method for the preparation of quinolines. For **2-methylquinoline**, this typically involves the reaction of aniline with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.<sup>[6][7]</sup>

Materials:

- Aniline
- Crotonaldehyde
- Sulfuric acid
- An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
- Glycerol (to moderate the reaction)

Procedure:

- A mixture of aniline, glycerol, and the oxidizing agent is prepared in a reaction vessel.
- Concentrated sulfuric acid is slowly added to the mixture with cooling to control the exothermic reaction.
- Crotonaldehyde is then added portion-wise to the reaction mixture.
- The mixture is heated under reflux for several hours.
- After the reaction is complete, the mixture is cooled and made alkaline by the addition of a sodium hydroxide solution.
- The product, **2-methylquinoline**, is then isolated by steam distillation.
- Further purification can be achieved by vacuum distillation.

## Sulfonation of 2-Methylquinoline

This protocol describes the synthesis of **2-methylquinoline-6-sulfonic acid**.<sup>[7]</sup>

Materials:

- **2-Methylquinoline**
- 20% Oleum (fuming sulfuric acid)
- Methyl isobutyl ketone
- Acetone

Procedure:

- To **2-methylquinoline** in a reaction vessel, slowly add 4 mole equivalents of 20% oleum while maintaining the temperature below 50°C with external cooling.
- Heat the reaction mixture to 150°C and maintain this temperature for 4 hours.
- Cool the reaction mass to room temperature, at which point it will become a pasty mass.
- Add approximately 15 volumes of methyl isobutyl ketone and stir vigorously to precipitate the product as a granular, crystalline solid.
- Filter the solid product and wash it with a small amount of acetone.
- Dry the final product under a vacuum.

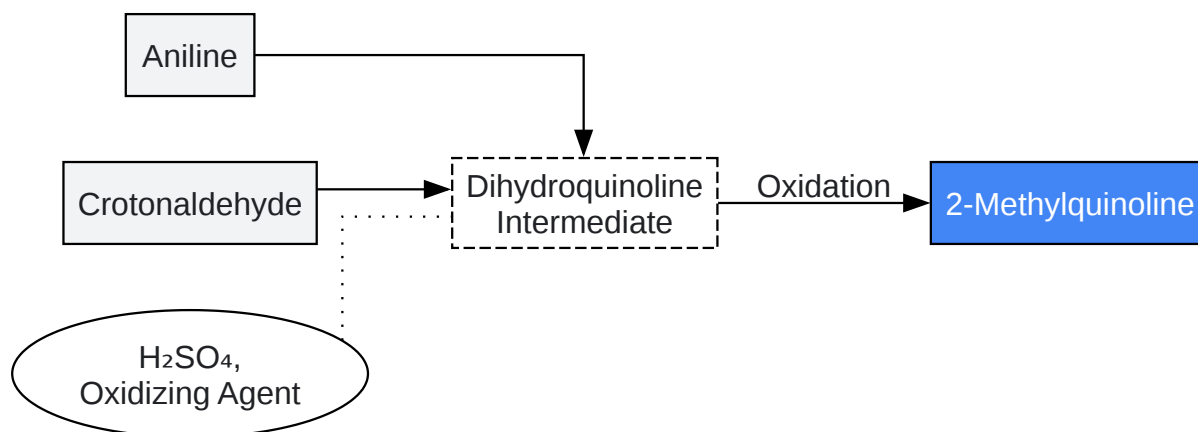
## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal standard.[8]

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.[8]

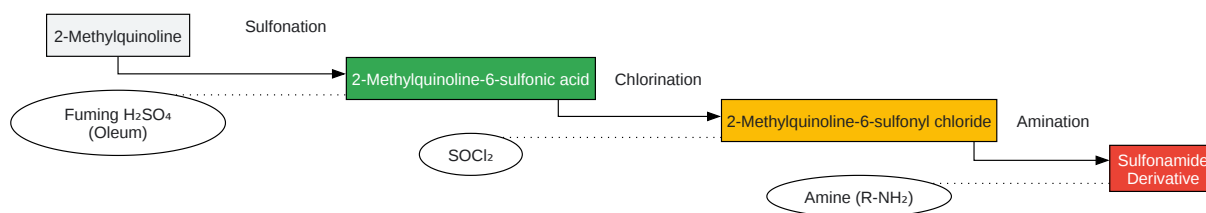
Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph for GC-MS analysis.[8][9]

## Visualizations



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Caption: Skraup synthesis of **2-Methylquinoline**.



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Caption: Synthesis of **2-methylquinoline-6-sulfonic acid** and derivatives.

## Conclusion

**2-Methylquinoline** is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a readily accessible and versatile precursor for a wide range of applications. This guide

provides foundational knowledge for researchers and professionals working with this important heterocyclic compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylquinoline: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769805#2-methylquinoline-chemical-properties-and-structure>]

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